6-Fluoro-5-methyl-1,3-benzothiazol-2-amine
CAS No.: 1368378-68-0
Cat. No.: VC4219535
Molecular Formula: C8H7FN2S
Molecular Weight: 182.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1368378-68-0 |
---|---|
Molecular Formula | C8H7FN2S |
Molecular Weight | 182.22 |
IUPAC Name | 6-fluoro-5-methyl-1,3-benzothiazol-2-amine |
Standard InChI | InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
Standard InChI Key | JGZJYHGZDSPLQH-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1F)SC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole core (a benzene ring fused to a thiazole ring) with a fluorine atom at position 6 and a methyl group at position 5. The molecular formula is C₈H₇FN₂S, with a molar mass of 182.22 g/mol. Key structural identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 6-fluoro-5-methyl-1,3-benzothiazol-2-amine | |
SMILES | CC1=CC2=C(C=C1F)SC(=N2)N | |
InChIKey | JGZJYHGZDSPLQH-UHFFFAOYSA-N |
The fluorine atom’s electronegativity enhances the compound’s stability and reactivity, while the methyl group influences steric and electronic effects.
Physical Properties
Experimental and computed data reveal the following characteristics:
Property | Value | Source |
---|---|---|
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 322.0 ± 35.0 °C | |
Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
LogP (Partition Coefficient) | 2.35 |
The low vapor pressure and moderate LogP value suggest limited volatility and balanced lipophilicity, making it suitable for pharmaceutical formulations .
Synthesis and Modification
Synthetic Routes
The synthesis typically involves multi-step functionalization of the benzothiazole core. A representative pathway includes:
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Fluorination: Introduction of fluorine at position 6 via electrophilic substitution using hydrogen fluoride or fluorinating agents like Selectfluor®.
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Methylation: A Friedel-Crafts alkylation or direct methylation using methyl halides positions the methyl group at C5.
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Amination: The thiazole ring’s 2-position is aminated through nucleophilic substitution with ammonia or ammonium hydroxide.
Optimization Challenges
Key challenges include controlling regioselectivity during fluorination and minimizing side reactions such as over-alkylation. Recent patents (e.g., US8754233) describe improved yields (>75%) using palladium-catalyzed cross-coupling reactions .
Biological Activity and Mechanisms
Antibacterial Efficacy
6-Fluoro-5-methyl-1,3-benzothiazol-2-amine exhibits potent activity against Gram-positive bacteria, particularly MRSA, with a minimum inhibitory concentration (MIC) of 30 ± 0.4 μg/mL . Comparative data with analogs highlight the critical role of fluorine in enhancing target binding:
Compound | MIC vs. MRSA (μg/mL) | Target Enzyme |
---|---|---|
6-Fluoro-5-methyl derivative | 30 ± 0.4 | Methionyl-tRNA synthetase |
5,6-Difluoro analog | 25 ± 0.5 | Peptidoglycan transpeptidase |
Mechanistic studies indicate inhibition of methionyl-tRNA synthetase, disrupting bacterial protein synthesis . Molecular docking simulations reveal a binding affinity (ΔG) of -9.2 kcal/mol for the enzyme-complex.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for:
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Antitubercular agents: Derivatives inhibit Mycobacterium tuberculosis DprE1, a key enzyme in cell wall synthesis.
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Fluorescent probes: Its rigid structure and electron-deficient thiazole ring enable applications in bioimaging.
Materials Science
Incorporated into polymers, it enhances electroluminescence efficiency in organic light-emitting diodes (OLEDs). Devices using this compound achieve a luminance of 1,200 cd/m² at 10 V.
Comparative Analysis with Analogues
Fluorinated vs. Non-Fluorinated Derivatives
Fluorination at C6 improves metabolic stability compared to non-fluorinated analogs. For example, 5-methyl-1,3-benzothiazol-2-amine (without fluorine) shows a 40% faster hepatic clearance in vitro .
Methyl Substituent Effects
The C5 methyl group reduces crystal lattice energy, enhancing solubility in polar solvents like DMSO (solubility: 12 mg/mL vs. 8 mg/mL for des-methyl analogs).
Future Directions and Challenges
Therapeutic Optimization
Ongoing research aims to:
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Improve bioavailability via prodrug strategies (e.g., lysylamide conjugates) .
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Reduce off-target effects through structure-based drug design.
Scalable Synthesis
Flow chemistry approaches could address batch inconsistency issues in traditional synthesis, potentially reducing production costs by 30–50%.
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